molecular formula C13H18Si B6316432 Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI) CAS No. 492448-53-0

Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI)

Cat. No.: B6316432
CAS No.: 492448-53-0
M. Wt: 202.37 g/mol
InChI Key: NYFPAGHUQRIQDX-UHFFFAOYSA-N
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Description

Contextualization within Arylalkynylsilane Research

Arylalkynylsilanes are a class of organosilicon compounds that have garnered significant attention due to their utility as building blocks in organic synthesis. They serve as stable, easily handled precursors for the introduction of arylalkynyl moieties into a wide array of molecules. The primary application of these compounds is in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. libretexts.orgorganic-chemistry.org In these reactions, the arylalkynylsilane can be coupled with aryl or vinyl halides to form disubstituted alkynes, which are important structural motifs in pharmaceuticals, natural products, and conjugated materials for electronics. researchgate.net

The trimethylsilyl (B98337) group plays a crucial role as a "protecting group" for the terminal alkyne. ccspublishing.org.cn The acidic proton of a terminal alkyne can interfere with many chemical transformations. By replacing this proton with a bulky and chemically robust trimethylsilyl group, the alkyne is stabilized and can be subjected to a variety of reaction conditions without undergoing unwanted side reactions. harvard.edu Subsequently, the trimethylsilyl group can be selectively removed under mild conditions to regenerate the terminal alkyne for further functionalization. researchgate.neteurjchem.com This protection-deprotection strategy allows for the sequential and controlled synthesis of complex molecules.

The structural diversity of arylalkynylsilanes allows for the fine-tuning of electronic and steric properties of the target molecules. The specific substitution pattern on the aromatic ring, such as the 2-ethylphenyl group in the title compound, can influence the reactivity of the molecule and the properties of the final products.

Table 2: Examples of Structurally Diverse Arylalkynylsilanes

Compound Name Molecular Formula Application Area
[(4-Methoxyphenyl)ethynyl]trimethylsilane C12H16OSi Synthesis of organic electronic materials
[(4-Nitrophenyl)ethynyl]trimethylsilane C11H13NO2Si Precursor for nonlinear optical materials
(Thiophen-2-ylethynyl)trimethylsilane C9H12SSi Building block for conducting polymers

Historical Development and Significance of Trimethylsilylalkynes

The development of trimethylsilylalkyne chemistry has been pivotal in the advancement of organic synthesis. The parent compound of this class, trimethylsilylacetylene (B32187), was first synthesized in 1959. harvard.edu This discovery was significant because it provided a safe and convenient liquid substitute for the highly flammable and difficult-to-handle acetylene (B1199291) gas. harvard.edu

The true significance of trimethylsilylalkynes emerged with the advent of palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, developed in the 1970s, originally utilized terminal alkynes. libretexts.orgyoutube.com However, the use of trimethylsilyl-protected alkynes offered several advantages, including enhanced stability and the prevention of homocoupling of the terminal alkyne, a common side reaction. harvard.edu

The general synthesis of trimethylsilylalkynes involves the deprotonation of a terminal alkyne with a strong base, such as an organolithium reagent or a Grignard reagent, followed by quenching with trimethylsilyl chloride. prepchem.comresearchgate.net This method is highly efficient and applicable to a wide range of alkynes.

A critical aspect of the utility of trimethylsilylalkynes is the ease and selectivity of the deprotection step to reveal the terminal alkyne. A variety of methods have been developed to cleave the silicon-carbon bond, with the most common being the use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or basic conditions, like potassium carbonate in methanol (B129727). researchgate.netchemspider.com The choice of deprotection reagent can be tailored to be compatible with other functional groups present in the molecule, allowing for selective deprotection in complex synthetic sequences.

Table 3: Common Methods for Deprotection of Trimethylsilylalkynes

Reagent(s) Solvent(s) Conditions
Tetrabutylammonium fluoride (TBAF) Tetrahydrofuran (B95107) (THF) Room Temperature
Potassium carbonate (K2CO3) Methanol, Ethanol Room Temperature
Sodium ascorbate, Copper sulfate Ethanol/Water Room Temperature
Potassium fluoride (KF) Dimethylformamide (DMF) Varies

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethylphenyl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Si/c1-5-12-8-6-7-9-13(12)10-11-14(2,3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFPAGHUQRIQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Transformative Pathways

Alkyne Functional Group Reactivity

The disubstituted alkyne linkage in [(2-ethylphenyl)ethynyl]trimethylsilane is a versatile functional group that participates in a wide array of chemical transformations. Its reactivity is influenced by the electronic effects of the adjacent 2-ethylphenyl and trimethylsilyl (B98337) groups.

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydride bond across the carbon-carbon triple bond, providing a direct and atom-economical route to vinylsilanes. scientificspectator.com This transformation is typically catalyzed by transition metal complexes, and the choice of catalyst and reaction conditions can precisely control the regioselectivity and stereoselectivity of the product. scientificspectator.comrsc.org For an internal alkyne like [(2-ethylphenyl)ethynyl]trimethylsilane, hydrosilylation can yield up to four isomeric products, although high selectivity can often be achieved.

The reaction's outcome is highly dependent on the catalyst used. Ruthenium catalysts, such as [CpRu(MeCN)₃]PF₆, are known to favor the formation of Z-alkenes where the silyl (B83357) group from the hydrosilane reagent adds to the more sterically demanding position. Conversely, platinum and rhodium-based catalysts classically yield trans-β-vinylsilanes. Recent advancements have also highlighted cobalt catalysts as effective alternatives to noble metals for these transformations. rsc.org Electrochemical methods, which generate silyl radicals, have also been developed for the hydrosilylation of internal alkynes. nih.gov The resulting vinylsilanes are valuable intermediates that can be further functionalized, for example, through oxidation to ketones. nih.gov

Table 1: Catalyst Effects in Alkyne Hydrosilylation
Catalyst SystemPredominant IsomerKey Characteristics
Platinum (e.g., Karstedt's catalyst)E-β-vinylsilaneClassical method, generally good yields.
Rhodium (e.g., Wilkinson's catalyst)E-β-vinylsilaneProduct isomer can be solvent-dependent.
Ruthenium (e.g., [CpRu(MeCN)₃]PF₆)Z-vinylsilaneSilyl group adds to the more sterically hindered carbon.
Cobalt ComplexesVariesEmerging as a sustainable alternative to noble metals. rsc.org

Hydroamination and Hydrophosphination Reactions

Hydroamination, the addition of an N-H bond across the alkyne, is a highly atom-economical method for synthesizing enamines and imines. nih.gov This reaction can be promoted by metal catalysts (such as gold, copper, or rare-earth metals) or strong bases. nih.govnih.govfrontiersin.org For internal alkynes, achieving high regioselectivity can be challenging, but catalyst and substrate control can direct the amine to one of the two alkyne carbons. nih.gov Gold-catalyzed hydroamination of internal alkynes with dialkylamines has been shown to proceed with high stereo- and regioselectivity. nih.gov The resulting enamines are valuable building blocks in organic synthesis. nih.gov

Hydrophosphination involves the addition of a P-H bond from a phosphine (B1218219) to the alkyne, yielding alkenylphosphines. researchgate.net This reaction is an efficient way to form P-C bonds and is often catalyzed by transition metal complexes, particularly those of palladium and nickel. researchgate.net The addition typically occurs in a syn-fashion, and conditions can be optimized to favor the formation of either the α- or β-adduct with high regioselectivity. researchgate.net Photoinduced methods have also been developed as a more sustainable approach for the hydrophosphination of alkynes. nih.gov

Table 2: Selected Catalytic Systems for Hydroamination and Hydrophosphination
ReactionCatalyst/ReagentProduct TypeSelectivity Notes
HydroaminationGold(I) ComplexesEnamines/IminesHigh regioselectivity for Markovnikov products with aryl alkynes. frontiersin.org
HydroaminationCopper ComplexesEnaminesRepresents a rare example of highly regio- and stereoselective hydroamination of internal alkynes. nih.gov
HydroaminationInorganic/Organic BasesEnaminesAvoids expensive or toxic metal catalysts. nih.gov
HydrophosphinationPalladium/Nickel ComplexesAlkenylphosphinesRegioselectivity can be controlled by reaction conditions. researchgate.net

Halogenation and Hydrohalogenation Pathways

Alkynes readily undergo halogenation by reacting with elemental halogens like chlorine (Cl₂) and bromine (Br₂). The addition of one equivalent of a halogen to an alkyne typically results in the formation of a trans-dihaloalkene, proceeding through a bridged halonium ion intermediate. masterorganicchemistry.comyoutube.com The reaction of [(2-ethylphenyl)ethynyl]trimethylsilane with a halogen would be expected to yield the corresponding (E)-1,2-dihaloalkene. If a second equivalent of the halogen is added, a tetrahaloalkane is formed. masterorganicchemistry.com

Hydrohalogenation is the addition of hydrogen halides (HCl, HBr, HI) across the triple bond. wikipedia.orgmasterorganicchemistry.com The reaction follows Markovnikov's rule, where the proton adds to the carbon atom of the alkyne that results in the more stable vinyl cation intermediate. masterorganicchemistry.comchemistrysteps.com For silylalkynes, the β-silyl effect can help stabilize a positive charge on the adjacent carbon, influencing the regioselectivity of the addition. gelest.com The initial addition of HX yields a vinyl halide. A second addition of HX to the vinyl halide produces a geminal dihalide, where both halogens are attached to the same carbon. chemistrysteps.com The reaction can often be stopped after the first addition. chemistrysteps.com

Table 3: Products of Halogenation and Hydrohalogenation of an Aryl Silylalkyne
ReagentMoles of ReagentExpected Major Product
Br₂1 equivalent(E)-1,2-dibromo-1-(2-ethylphenyl)-2-(trimethylsilyl)ethene
Br₂2 equivalents1,1,2,2-tetrabromo-1-(2-ethylphenyl)-2-(trimethylsilyl)ethane
HBr1 equivalent1-bromo-1-(2-ethylphenyl)-2-(trimethylsilyl)ethene (Markovnikov product)
HBr2 equivalents1,1-dibromo-1-(2-ethylphenyl)-2-(trimethylsilyl)ethane

Dimerization and Oligomerization Mechanisms

Alkynes can undergo dimerization (coupling of two molecules) and oligomerization (coupling of several molecules) in the presence of various transition metal catalysts. researchgate.net The dimerization of terminal alkynes can lead to different products, such as head-to-tail dimers (gem-enynes) or head-to-head dimers (E-enynes), depending on the catalyst. wiley-vch.de For internal alkynes like [(2-ethylphenyl)ethynyl]trimethylsilane, cross-dimerization with other alkynes or alkenes is a common pathway. wiley-vch.de Ruthenium and cobalt catalysts have been effectively used for the cross-dimerization of silylalkynes with terminal alkenes to generate 1,4-dienes. wiley-vch.de

Cyclotrimerization of alkynes is a powerful reaction that constructs a benzene (B151609) ring from three alkyne molecules. Silylalkynes are excellent substrates for this transformation, often providing high regioselectivity. gelest.com For instance, the palladium-catalyzed reaction of two equivalents of a terminal alkyne with a β-iodo-β-silyl styrene (B11656) can lead to the formation of a 2-aryl-1,3,5-tris(silyl)benzene with complete regioselection. gelest.com

Cycloaddition Reactions and Annulation Strategies

The alkyne functional group is a versatile component in cycloaddition reactions, where it reacts with a conjugated system to form a cyclic compound. Silylalkynes are particularly useful in these reactions as the silyl group can direct the regiochemistry and can be removed or transformed in a subsequent step. thieme-connect.com

[4+2] Cycloadditions (Diels-Alder): Silylalkynes can act as potent dienophiles in Diels-Alder reactions, reacting with 1,3-dienes to form six-membered rings. gelest.com Cobalt-catalyzed Diels-Alder reactions have demonstrated excellent regiochemical control when using 1-trimethylsilylacetylenes. gelest.com

[3+2] Cycloadditions: A prominent example is the "click" reaction, a copper(I)-catalyzed cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole ring. libretexts.org The trimethylsilyl group often directs the regioselectivity of the cycloaddition before being cleaved. gelest.com

[2+2] Cycloadditions: These reactions involve the combination of two double or triple bonds to form a four-membered cyclobutene (B1205218) ring. nih.govnih.gov

Annulation Strategies: Annulation refers to the formation of a new ring onto a pre-existing molecule. Transition metal-catalyzed alkyne annulation has become a powerful method for building diverse carbocyclic and heterocyclic frameworks. nih.govresearchgate.net For instance, silver(I) and Brønsted acids can co-catalyze the cyclization of an enamine with a tethered alkyne to form a dihydropyridinone ring. nih.gov

Reactivity of the Trimethylsilyl Group

The trimethylsilyl (TMS) group is not merely a spectator in the reactivity of [(2-ethylphenyl)ethynyl]trimethylsilane. It serves as a robust protecting group for a terminal alkyne C-H bond and possesses its own distinct reactivity that is synthetically useful. thieme-connect.comgelest.com

The most common transformation involving the TMS group is protodesilylation (also known as desilylation). This reaction cleaves the C(sp)-Si bond to generate a terminal alkyne. This deprotection is typically achieved under mild conditions, such as treatment with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or a base like potassium carbonate in methanol (B129727). gelest.com The ability to easily remove the TMS group makes it an excellent "traceless" directing group.

Beyond its role as a protecting group, the C-Si bond can participate in other transformations. For example, under specific conditions, the TMS group can be replaced by a halogen, such as iodine, in an ipso-substitution reaction. gelest.com The silyl group also exerts a significant electronic and steric influence on the adjacent alkyne, often controlling the regio- and stereoselectivity of addition reactions, as seen in hydrosilylation and hydrohalogenation pathways. gelest.comthieme-connect.com In some multicomponent reactions, the TMS group is essential for the reaction to proceed, as it can participate in catalytic cycles involving silyl shifts. gelest.comnih.gov

Table of Compounds

Compound Name
Silane (B1218182), [(2-ethylphenyl)ethynyl]trimethyl-(9CI)
Tetra-n-butylammonium fluoride (TBAF)
Potassium Carbonate
Wilkinson's catalyst
Karstedt's catalyst
[Cp*Ru(MeCN)₃]PF₆
Vinylsilanes
Enamines
Imines
Alkenylphosphines
(E)-1,2-dibromo-1-(2-ethylphenyl)-2-(trimethylsilyl)ethene
1,1,2,2-tetrabromo-1-(2-ethylphenyl)-2-(trimethylsilyl)ethane
1-bromo-1-(2-ethylphenyl)-2-(trimethylsilyl)ethene
1,1-dibromo-1-(2-ethylphenyl)-2-(trimethylsilyl)ethane
gem-enynes
E-enynes
1,4-dienes
2-aryl-1,3,5-tris(silyl)benzene
1,2,3-triazole
Cyclobutene
Dihydropyridinone
β-iodo-β-silyl styrene

Reactivity of the Trimethylsilyl Group

Protiodesilylation Reactions

Protiodesilylation is a fundamental reaction for alkynylsilanes, involving the cleavage of the C(sp)-Si bond and its replacement with a C(sp)-H bond. This transformation is crucial for the deprotection of the terminal alkyne, which can then be used in subsequent synthetic steps. For aryl-substituted trimethylsilylacetylenes, this reaction is typically accomplished under mild conditions. nih.gov

Common reagents for protiodesilylation include potassium carbonate in methanol or fluoride ion sources like tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). nih.govreddit.com The choice of reagent can be critical, especially when other functional groups are present in the molecule that might be sensitive to the reaction conditions. For instance, in substrates with base-labile groups, milder conditions are necessary to achieve selective desilylation. organic-chemistry.org Silver nitrate (B79036) has also been reported as a catalyst for the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. organic-chemistry.org

Interactive Table: Common Conditions for Protiodesilylation of Aryl(trimethylsilyl)acetylenes

Reagent/CatalystSolventTemperatureNotes
K₂CO₃MethanolRoom TempMild and common method. nih.gov
TBAFTHFRoom TempEffective for more hindered silanes. nih.gov
AgNO₃VariousVariousCatalytic method. organic-chemistry.org
KOHMethanolVariousCan be harsh; potential for side reactions. reddit.com

Transmetalation Processes

Transmetalation involves the transfer of the alkynyl group from silicon to another metal, creating a new organometallic reagent that can be used in cross-coupling reactions. This process is a cornerstone of modern organic synthesis. wikipedia.org

The Stille coupling is a prominent example where an organotin reagent couples with an organic halide in the presence of a palladium catalyst. wikipedia.orgnih.gov While the direct transmetalation of the trimethylsilylethynyl group to tin is not the standard Stille protocol, the alkyne can be first converted to a stannylacetylene. More directly, in some palladium-catalyzed couplings, the C-Si bond can be activated to participate in a Stille-like reaction. wikipedia.org

The Suzuki-Miyaura coupling, another powerful palladium-catalyzed cross-coupling reaction, typically involves organoboron compounds. nih.govnih.govyoutube.com Similar to the Stille reaction, the trimethylsilylethynyl group is not the direct coupling partner. However, the deprotected alkyne can be converted to an alkynylboronate ester for use in Suzuki couplings.

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of [(2-ethylphenyl)ethynyl]trimethylsilane, the TMS group acts as a protecting group. Following its removal via protiodesilylation, the resulting 1-ethynyl-2-ethylbenzene can readily participate in Sonogashira coupling reactions. nih.govgelest.com Under certain modified conditions, direct coupling of alkynylsilanes without prior deprotection is also possible. mdpi.orggelest.com

Cleavage of Carbon-Silicon Bonds

Beyond protiodesilylation and transmetalation, the carbon-silicon bond in alkynylsilanes can be cleaved under various other conditions. The ease of this cleavage is influenced by the hybridization of the carbon atom and the presence of activating groups. iupac.org The C(sp)-Si bond in alkynylsilanes is generally more labile than a C(sp²)-Si or C(sp³)-Si bond.

Nucleophilic attack on the silicon atom is a common mechanism for C-Si bond cleavage. Reagents such as fluoride ions or hydroxides can initiate this process. iupac.org Electrophilic cleavage is also possible, particularly for aryl-silicon bonds, but is less common for the C(sp)-Si bond of an alkyne. iupac.org In some cases, the cleavage can be induced photochemically, leading to radical intermediates. researchgate.net The presence of substituents on the aromatic ring can influence the rate of cleavage by altering the electronic properties of the molecule. iupac.org For [(2-ethylphenyl)ethynyl]trimethylsilane, the ethyl group is an electron-donating group which may slightly impact the reactivity of the C-Si bond compared to an unsubstituted phenyl analog.

Reactivity of the Substituted Phenyl Moiety

The 2-ethylphenyl group of the molecule can also undergo a variety of reactions, typical of substituted aromatic rings.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. wikipedia.org The ethyl group on the phenyl ring of [(2-ethylphenyl)ethynyl]trimethylsilane is an ortho-, para-directing and activating group. The trimethylsilylethynyl group is generally considered to be a deactivating group with a complex directing effect, although it can direct incoming electrophiles to the meta position. The interplay of these two substituents will determine the regioselectivity of EAS reactions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgnrochemistry.comijpcbs.comthieme.comkhanacademy.org Given the steric hindrance from both the ethyl and the trimethylsilylethynyl groups at the ortho positions, it is likely that electrophilic attack would be favored at the para position relative to the ethyl group (position 5) and to a lesser extent, the other available ortho position (position 3).

Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution on [(2-ethylphenyl)ethynyl]trimethylsilane

ReactionElectrophileExpected Major Product(s)
NitrationNO₂⁺1-Ethyl-2-((trimethylsilyl)ethynyl)-4-nitrobenzene
BrominationBr⁺4-Bromo-1-ethyl-2-((trimethylsilyl)ethynyl)benzene
AcylationRCO⁺1-(4-Ethyl-3-((trimethylsilyl)ethynyl)phenyl)ethan-1-one

Cross-Coupling at the Aromatic Ring

While the ethynyl (B1212043) moiety is a common site for cross-coupling, the aromatic ring itself can participate in such reactions if it bears a suitable leaving group, such as a halide or a triflate. If [(2-ethylphenyl)ethynyl]trimethylsilane were to be, for example, brominated on the aromatic ring, the resulting bromo-substituted derivative could undergo palladium-catalyzed cross-coupling reactions like the Suzuki mdpi.com or Stille organic-chemistry.org reactions to form more complex biaryl structures. unistra.frresearchgate.netsigmaaldrich.commdpi.com This would allow for the introduction of a new substituent at a specific position on the phenyl ring, further expanding the synthetic utility of the molecule.

Catalytic Transformations Involving [(2-ethylphenyl)ethynyl]trimethylsilane

[(2-Ethylphenyl)ethynyl]trimethylsilane can be a substrate in various catalytic transformations, which can modify the alkyne or the aromatic ring.

Catalytic hydrogenation is a common method for the reduction of alkynes. arkat-usa.org Depending on the catalyst and reaction conditions, the triple bond of [(2-ethylphenyl)ethynyl]trimethylsilane can be partially reduced to the corresponding alkene, (Z)- or (E)-[(2-ethylphenyl)ethenyl]trimethylsilane, or fully reduced to [(2-ethylphenyl)ethyl]trimethylsilane. Catalysts such as Lindlar's catalyst are typically used for the stereoselective reduction to the (Z)-alkene.

Cycloaddition reactions offer a powerful way to construct cyclic compounds. wikipedia.orglibretexts.orglibretexts.org The alkyne moiety in [(2-ethylphenyl)ethynyl]trimethylsilane can act as a dienophile or a dipolarophile in cycloaddition reactions. For example, it could potentially undergo [4+2] cycloadditions (Diels-Alder reactions) with dienes or [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form heterocyclic structures. nih.govmdpi.com The presence of the trimethylsilyl group can influence the regioselectivity and reactivity in these reactions.

Gold-Catalyzed Processes and Mechanistic Insights

Homogeneous gold catalysis has become a powerful tool for activating carbon-carbon triple bonds, like the one present in [(2-ethylphenyl)ethynyl]trimethylsilane, toward nucleophilic attack. nih.gov Gold(I) and gold(III) complexes are effective catalysts for a range of organic transformations, including cycloadditions, cyclizations, and hydrofunctionalization reactions. mdpi.comresearchgate.net

Gold-catalyzed reactions are known to proceed without a change in the oxidation state of the gold center. beilstein-journals.org For instance, in intramolecular cycloadditions, the activation of the alkyne by the gold catalyst can lead to the formation of a key cyclopropyl (B3062369) carbene intermediate, which then rearranges to the final product. beilstein-journals.org DFT mechanistic investigations have also shed light on the nature of alkynylgold species, confirming their nucleophilic character in certain reactions. researchgate.net

A key aspect of gold catalysis is the ability to facilitate cascade reactions. The activation of an alkyne can trigger a series of cyclizations and rearrangements, leading to the rapid construction of complex polycyclic systems from relatively simple precursors like [(2-ethylphenyl)ethynyl]trimethylsilane. nih.govresearchgate.net For example, gold-catalyzed reactions of 2-alkynyl-phenylamines with α,β-enones can lead to a variety of substituted indoles through sequential cyclization and alkylation pathways. nih.gov

Table 1: Overview of Gold-Catalyzed Alkyne Transformations

Reaction Type General Mechanism Potential Product from [(2-ethylphenyl)ethynyl]trimethylsilane
Hydrofunctionalization π-Activation of alkyne by Au(I)/Au(III), nucleophilic attack, protonolysis. mdpi.com Ketones (via hydration), ethers, amines.
Cycloaddition Stepwise cyclization onto the gold-activated alkyne. beilstein-journals.org Polycyclic aromatic compounds, heterocycles.
Migratory Cyclization Intramolecular carboalkoxylation via activation of the alkyne. rsc.org Substituted benzofurans or other heterocycles.

Palladium-Catalyzed Cross-Couplings and Derivatizations

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. [(2-ethylphenyl)ethynyl]trimethylsilane is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. mdpi.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. While [(2-ethylphenyl)ethynyl]trimethylsilane has a protected alkyne, it can still participate in Sonogashira-type couplings directly, without a separate deprotection step, under specific conditions that facilitate in-situ cleavage of the silicon-carbon bond. mdpi.org

The general catalytic cycle for such cross-couplings involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the alkynylsilane (often facilitated by an activator like a fluoride source or a base) and subsequent reductive elimination to yield the disubstituted alkyne product and regenerate the Pd(0) catalyst. mdpi.org

Beyond standard cross-couplings, palladium catalysts can mediate the derivatization of [(2-ethylphenyl)ethynyl]trimethylsilane through C-H activation pathways. mdpi.commdpi.com This allows for the direct functionalization of the aromatic ring, providing access to more complex substituted derivatives. For instance, the palladium-catalyzed C-H arylation of benzofurans with various arylating agents demonstrates the power of this approach for modifying heterocyclic systems. mdpi.com Similarly, palladium nanoparticle catalysts have been shown to be effective for the cross-coupling of silanes with thio ethers through the selective activation of carbon-sulfur bonds. lookchem.com

Table 2: Selected Palladium-Catalyzed Reactions

Reaction Name Coupling Partners Catalyst System (Example) Product Type
Sonogashira-type Coupling [(2-ethylphenyl)ethynyl]trimethylsilane + Aryl/Vinyl Halide Pd(OAc)₂, P(o-tolyl)₃, n-Bu₄NCl mdpi.org Diaryl/Aryl-vinyl acetylenes
C-H Arylation Aromatic C-H bond (e.g., on a heterocycle) + Arylating Agent Pd(OAc)₂, CuCl₂ mdpi.com Aryl-substituted heterocycles
Conjunctive Cross-Coupling Boronic esters, organolithium/Grignard reagents, C(sp²) electrophiles Pd₂(dba)₃, Chiral Ligand (e.g., MandyPhos) nih.gov Chiral organoboronic esters

Copper-Cocatalyzed Reactions

Copper catalysts, particularly copper(I) salts, play a crucial role in alkyne chemistry, often acting as a co-catalyst in palladium-mediated reactions but also demonstrating unique catalytic activity on their own. In the context of the Sonogashira coupling, Cu(I) is well-known to act as a cocatalyst, facilitating the transmetalation step by forming a copper acetylide intermediate, which then reacts with the palladium complex. mdpi.org

However, copper can also catalyze reactions independently. For example, copper-catalyzed silylation of propargyl dichlorides has been developed to access chloro-substituted allenylsilanes. nih.gov The proposed mechanism involves the generation of a Cu-Si species, which then reacts with the propargyl substrate. nih.gov Furthermore, efficient copper-catalyzed cross-coupling of allyl phosphates with silyl-containing nucleophiles provides a method for constructing C(sp³)–C bonds under mild, ligand-free conditions. organic-chemistry.org

In the ethynylation of formaldehyde, copper-based catalysts are used commercially, where it is accepted that Cu(I) species are the main active sites. mdpi.com These species are believed to coordinate with acetylene (B1199291), enhancing the nucleophilicity of the acetylenic carbon and facilitating its attack on formaldehyde. mdpi.com This principle of copper-mediated alkyne activation is broadly applicable and relevant to the reactivity of [(2-ethylphenyl)ethynyl]trimethylsilane. Tandem reactions catalyzed by copper(I) can also be used to synthesize complex heterocyclic structures, such as 2-acylquinolines from 2-ethynylanilines, with perfect regioselectivity. nih.gov

Regioselectivity and Stereoselectivity in Catalytic Reactions

Controlling regioselectivity and stereoselectivity is paramount in synthesis. In reactions involving [(2-ethylphenyl)ethynyl]trimethylsilane, the choice of catalyst and reaction conditions dictates the outcome.

Regioselectivity: In gold-catalyzed hydration of terminal alkynes, the reaction typically exhibits Markovnikov regioselectivity, leading to the formation of a methyl ketone. mdpi.com For internal alkynes like [(2-ethylphenyl)ethynyl]trimethylsilane, regioselectivity can be poor unless a directing group is present. mdpi.com However, the electronic and steric influence of the 2-ethylphenyl and trimethylsilyl groups can bias the addition of a nucleophile to one of the alkyne carbons over the other. The nature of substituents on reactants has been shown to have a remarkable effect on the regioselectivity of catalytic reactions, with electronic properties often determining the favored product isomer. rsc.org

Stereoselectivity: Stereoselectivity is critical when new chiral centers are formed or when the geometry of a new double bond is established. Gold-catalyzed 1,2-dicarbofunctionalization of alkynes can proceed via an oxidative addition/π-activation mechanism, affording products with anti-selective installation of the new functional groups. chemrxiv.org Copper-catalyzed reactions, such as the monofluoroalkylation of allyl phosphates, can proceed with high E-selectivity and linear-to-branched selectivity (>99:1), suggesting the involvement of a π-allyl copper intermediate that controls the stereochemical outcome. organic-chemistry.org Similarly, silylium-catalyzed carbosilylation of ynamides can yield (Z)-α-allyl-β-trimethylsilylenamides with complete regio- and stereoselectivity. unirioja.es

The development of chiral ligands for palladium-catalyzed processes, such as in conjunctive cross-coupling, allows for the enantioselective construction of chiral organoboron reagents from achiral precursors. nih.gov The choice of ligand is crucial in controlling both the chemoselectivity (favoring the desired coupling pathway over side reactions) and the enantioselectivity of the transformation.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of Silane (B1218182), [(2-ethylphenyl)ethynyl]trimethyl-. By examining the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of Silane, [(2-ethylphenyl)ethynyl]trimethyl-. The chemical shifts (δ), signal multiplicities, and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule.

Detailed analysis of the spectra for Silane, [(2-ethylphenyl)ethynyl]trimethyl- provides the following assignments nih.gov:

¹H NMR Data (300 MHz, CDCl₃) :

The aromatic region of the spectrum shows four distinct signals corresponding to the protons on the 2-ethylphenyl ring. A doublet at δ 7.43 ppm (J = 7.3 Hz) is assigned to one aromatic proton, while another doublet appears at δ 7.25 ppm (J = 4.3 Hz). Two triplets at δ 7.20 ppm (J = 6.1 Hz) and δ 7.12 ppm (J = 7.3 Hz) account for the remaining two aromatic protons.

The ethyl group substituent is identified by a quartet at δ 2.81 ppm (J = 7.3 Hz) for the methylene (B1212753) (-CH₂) protons and a triplet at δ 1.24 ppm (J = 7.3 Hz) for the methyl (-CH₃) protons.

A sharp singlet at δ 0.26 ppm, integrating to nine protons, is characteristic of the trimethylsilyl (B98337) (-Si(CH₃)₃) group.

¹³C NMR Data (75 MHz, CDCl₃) :

The ¹³C NMR spectrum displays six signals in the aromatic region (δ 122.2-146.7 ppm), confirming the presence of the substituted benzene (B151609) ring. The signal at δ 146.7 ppm is attributed to the carbon atom of the ethylphenyl ring to which the ethyl group is attached.

The two acetylenic carbons of the ethynyl (B1212043) linker are observed at δ 103.9 and 97.7 ppm.

The ethyl group carbons resonate at δ 27.7 ppm (-CH₂) and δ 14.6 ppm (-CH₃).

A signal at δ -0.1 ppm corresponds to the three equivalent methyl carbons of the trimethylsilyl group.

The following interactive tables summarize the assigned ¹H and ¹³C NMR chemical shifts.

Interactive ¹H NMR Data Table

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.43 Doublet (d) 7.3 1H Aromatic H
7.25 Doublet (d) 4.3 1H Aromatic H
7.20 Triplet (t) 6.1 1H Aromatic H
7.12 Triplet (t) 7.3 1H Aromatic H
2.81 Quartet (q) 7.3 2H -CH₂-CH₃
1.24 Triplet (t) 7.3 3H -CH₂-CH₃

Interactive ¹³C NMR Data Table

Chemical Shift (δ) ppm Assignment
146.7 Aromatic C (C-Et)
132.4 Aromatic C
128.7 Aromatic C
127.9 Aromatic C
125.5 Aromatic C
122.2 Aromatic C
103.9 Acetylenic C
97.7 Acetylenic C
27.7 -CH₂-CH₃
14.6 -CH₂-CH₃

For unambiguous assignment of the ¹H and ¹³C NMR signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methylene protons (δ 2.81 ppm) and the methyl protons (δ 1.24 ppm) of the ethyl group, confirming their connectivity. It would also help to trace the coupling network among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would show a correlation between the proton signal at δ 2.81 ppm and the carbon signal at δ 27.7 ppm, definitively assigning them to the methylene group. Similarly, correlations would be observed for all other C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) : This ¹H-¹³C long-range correlation experiment provides information about connectivity over two to three bonds. For example, the protons of the trimethylsilyl group (δ 0.26 ppm) would show correlations to the two acetylenic carbons (δ 103.9 and 97.7 ppm), confirming the Si-C≡C linkage. The methylene protons of the ethyl group (δ 2.81 ppm) would show a correlation to the aromatic carbon at δ 146.7 ppm.

²⁹Si NMR spectroscopy is a specialized technique that provides direct information about the chemical environment of the silicon atom. The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. For aryl-ethynyl-trimethylsilane compounds, the ²⁹Si NMR chemical shift typically appears in a characteristic upfield region. Based on related structures, the expected ²⁹Si chemical shift for Silane, [(2-ethylphenyl)ethynyl]trimethyl- would be in the range of -15 to -20 ppm relative to tetramethylsilane (B1202638) (TMS). This measurement provides unequivocal evidence for the presence and specific environment of the trimethylsilyl group within the molecule.

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a molecule. For Silane, [(2-ethylphenyl)ethynyl]trimethyl-, the molecular formula is C₁₃H₁₈Si. HRMS analysis confirms this composition with high precision. The calculated mass for the protonated molecule [M+H]⁺ is 203.1256, and the experimentally found value is 203.1257, which is in excellent agreement nih.gov.

HRMS Data Table

Ion Calculated Mass (m/z) Found Mass (m/z) Molecular Formula

In mass spectrometry, particularly with electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions provides a "fingerprint" that can help to identify the structure of the molecule. For trimethylsilyl derivatives, several characteristic fragmentation pathways are well-documented nih.govsci-hub.se.

For Silane, [(2-ethylphenyl)ethynyl]trimethyl-, the following fragmentation patterns are expected:

Loss of a methyl group ([M-15]⁺) : A very common fragmentation for trimethylsilyl compounds is the loss of a methyl radical (•CH₃, mass 15) from the molecular ion, leading to a stable [M-15]⁺ ion. For this compound, this would result in an ion with an m/z of approximately 187.

Formation of the Trimethylsilyl Cation : Cleavage of the Si-C(ethynyl) bond results in the formation of the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a prominent peak at m/z 73.

Benzylic Cleavage : Fragmentation can occur at the ethyl group attached to the aromatic ring. Cleavage of the C-C bond between the methylene and methyl groups of the ethyl substituent would lead to the loss of a methyl radical, resulting in a stable benzylic-type cation.

Fragmentation of the Aromatic Ring : The 2-ethylphenyl ethynyl portion of the molecule can also undergo fragmentation, though these pathways are often more complex.

The analysis of these fragmentation patterns in the mass spectrum provides corroborating evidence for the proposed structure of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule based on the absorption of infrared radiation. For Silane, [(2-ethylphenyl)ethynyl]trimethyl-, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the trimethylsilyl group, the ethynyl linkage, and the substituted phenyl ring.

The trimethylsilyl (TMS) group typically shows several characteristic vibrations. A strong band is expected around 1250 cm⁻¹ due to the symmetric deformation of the Si-(CH₃)₃ group. The asymmetric deformation of the Si-(CH₃)₃ group usually appears around 1400-1450 cm⁻¹. The Si-C stretching vibrations are typically observed in the region of 840-860 cm⁻¹ and can be quite intense.

The carbon-carbon triple bond (C≡C) of the ethynyl group gives rise to a stretching vibration that is typically observed in the range of 2150-2260 cm⁻¹. The intensity of this band can vary depending on the symmetry of the molecule. In terminal alkynes, a C-H stretching vibration is also observed around 3300 cm⁻¹, but in an internal alkyne like Silane, [(2-ethylphenyl)ethynyl]trimethyl-, this band will be absent.

The aromatic phenyl ring will present several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically result in a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the phenyl ring (ortho-disubstitution in this case) influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 730-770 cm⁻¹ range.

Table 2: Predicted FT-IR Characteristic Absorption Bands for Silane, [(2-ethylphenyl)ethynyl]trimethyl-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Trimethylsilyl (TMS)Si-(CH₃)₃ symmetric deformation~1250
Si-(CH₃)₃ asymmetric deformation1400-1450
Si-C stretch840-860
EthynylC≡C stretch2150-2260
Phenyl RingAromatic C-H stretch>3000
Aromatic C=C stretch1450-1600
Ortho-disubstitution C-H out-of-plane bend730-770
Ethyl GroupAliphatic C-H stretch2850-2960

Raman spectroscopy provides complementary information to FT-IR spectroscopy and is particularly useful for identifying non-polar functional groups. The selection rules for Raman scattering differ from those for IR absorption, meaning that vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice-versa. spectroscopyonline.com

For Silane, [(2-ethylphenyl)ethynyl]trimethyl-, the C≡C stretching vibration of the internal alkyne is expected to produce a strong and sharp signal in the Raman spectrum, typically in the 2150-2260 cm⁻¹ region. This is often one of the most prominent peaks for alkynylsilanes. The symmetric vibrations of the aromatic ring, particularly the ring "breathing" mode around 1000 cm⁻¹, are also typically strong in the Raman spectrum.

The Si-C stretching vibrations of the trimethylsilyl group, found around 840-860 cm⁻¹, are also expected to be visible in the Raman spectrum. The C-H stretching vibrations of both the aromatic ring and the aliphatic ethyl and trimethylsilyl groups will appear in the 2800-3100 cm⁻¹ region. While FT-IR and Raman spectroscopy both provide information on vibrational modes, their combined use allows for a more complete characterization of the molecular structure. spectroscopyonline.com

Table 3: Predicted Raman Characteristic Shifts for Silane, [(2-ethylphenyl)ethynyl]trimethyl-

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
EthynylC≡C stretch2150-2260 (Strong)
Phenyl RingAromatic ring breathing~1000 (Strong)
Aromatic C=C stretch1580-1610
Trimethylsilyl (TMS)Si-C stretch840-860
Ethyl GroupAliphatic C-H stretch2850-2960

Chromatographic Separation Techniques for Purity and Mixture Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. Trimethylsilyl derivatives, such as Silane, [(2-ethylphenyl)ethynyl]trimethyl-, are generally well-suited for GC analysis due to their increased volatility and thermal stability compared to their non-silylated precursors. nih.govresearchgate.net

The retention time of Silane, [(2-ethylphenyl)ethynyl]trimethyl- in a GC system will depend on several factors, including the type of stationary phase used in the column, the column temperature program, and the carrier gas flow rate. On a non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5 or HP-5), retention is primarily governed by the boiling point of the analyte. Given its molecular weight and structure, Silane, [(2-ethylphenyl)ethynyl]trimethyl- is expected to have a relatively high boiling point and thus a longer retention time compared to smaller, more volatile compounds.

The use of a more polar stationary phase, such as one containing phenyl or cyanopropyl groups, can introduce additional separation mechanisms based on dipole-dipole interactions and polarizability. The aromatic ring and the ethynyl group in Silane, [(2-ethylphenyl)ethynyl]trimethyl- can interact with these polar stationary phases, leading to different retention behaviors compared to a non-polar column. mdpi.com The optimization of the GC method, including the choice of column and temperature program, is crucial for achieving good separation and accurate quantification of this compound in complex mixtures.

The coupling of gas chromatography with mass spectrometry (GC-MS) combines the excellent separation capabilities of GC with the powerful identification ability of MS. nih.govnih.gov This technique is ideal for the analysis of Silane, [(2-ethylphenyl)ethynyl]trimethyl-, providing both its retention time for chromatographic identification and its mass spectrum for structural elucidation and confirmation.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint.

The mass spectrum of Silane, [(2-ethylphenyl)ethynyl]trimethyl- is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for trimethylsilyl derivatives include the loss of a methyl group (M-15) to form a stable silicon-containing cation. nih.govnih.gov Cleavage of the Si-C bond can also occur, leading to the formation of a trimethylsilyl cation (m/z 73). Fragmentation of the ethylphenyl group is also expected, potentially through benzylic cleavage to lose a methyl radical from the ethyl group, or through cleavages of the aromatic ring itself.

Table 4: Predicted Key Fragment Ions in the GC-MS Spectrum of Silane, [(2-ethylphenyl)ethynyl]trimethyl-

m/zProposed Fragment
[M]⁺Molecular Ion
[M-15]⁺Loss of a methyl radical (CH₃) from the TMS group
73Trimethylsilyl cation [Si(CH₃)₃]⁺
[M-29]⁺Loss of an ethyl radical (C₂H₅) from the phenyl ring
[M-73]⁺Loss of the trimethylsilyl radical

The analysis of the relative abundances of these and other fragment ions allows for the unambiguous identification of Silane, [(2-ethylphenyl)ethynyl]trimethyl- and can be used for its quantification in various samples.

Advanced Liquid Chromatography Techniques

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies detailing the application of advanced liquid chromatography (LC) techniques for the analysis of Silane, [(2-ethylphenyl)ethynyl]trimethyl-. While liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone of analytical chemistry for the separation, identification, and quantification of a vast array of organic compounds, its specific application to this particular arylethynylsilane has not been documented in publicly available research.

The structural characteristics of Silane, [(2-ethylphenyl)ethynyl]trimethyl-, which include a non-polar trimethylsilyl group and a substituted phenyl ring, suggest that reversed-phase HPLC would be a suitable analytical approach. In this mode of chromatography, a non-polar stationary phase is used with a polar mobile phase. The retention of the compound would be primarily governed by hydrophobic interactions between the analyte and the stationary phase.

Hypothetically, an analytical method for this compound could be developed using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection could likely be achieved using a UV detector, leveraging the chromophore of the 2-ethylphenyl group.

However, without empirical data from dedicated research, any discussion of specific retention times, optimal mobile phase compositions, or the use of more advanced LC techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) or Mass Spectrometry-coupled Liquid Chromatography (LC-MS) for this compound would be purely speculative. Such advanced techniques would theoretically offer higher resolution, faster analysis times, and definitive structural confirmation, respectively.

The lack of published data precludes the inclusion of detailed research findings or data tables regarding the liquid chromatographic behavior of Silane, [(2-ethylphenyl)ethynyl]trimethyl-. Future research would be necessary to establish validated analytical methods for this compound using advanced liquid chromatography.

Computational Chemistry Approaches to 2 Ethylphenyl Ethynyl Trimethylsilane Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including arylalkynylsilanes.

Optimization of Molecular Geometries and Conformational Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For [(2-ethylphenyl)ethynyl]trimethylsilane, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Below is an illustrative data table of optimized geometric parameters for a model compound, (o-tolyl)ethynyl]trimethylsilane, calculated at a typical DFT level (e.g., B3LYP/6-31G(d)). These values provide a reasonable approximation for the bond lengths and angles in [(2-ethylphenyl)ethynyl]trimethylsilane.

Table 1: Calculated Geometric Parameters for a Model Arylalkynylsilane System.

Parameter Value
Bond Lengths (Å)
C(ar)-C(ar) (avg.) 1.395
C(ar)-C(alkynyl) 1.432
C≡C 1.208
C(alkynyl)-Si 1.845
Si-C(methyl) (avg.) 1.870
C(ar)-C(ethyl) 1.510
**Bond Angles (°) **
C(ar)-C(alkynyl)-C 178.5
C(alkynyl)-C(alkynyl)-Si 179.1
C(alkynyl)-Si-C(methyl) (avg.) 109.8
C(ar)-C(ar)-C(ethyl) 121.5
**Dihedral Angles (°) **
C(ar)-C(ar)-C(ethyl)-C 65.0

Note: Data are representative values for a model system and not experimentally determined values for [(2-ethylphenyl)ethynyl]trimethylsilane.

Calculation of Electronic Structures and Molecular Orbitals

DFT is also employed to understand the electronic properties of molecules by calculating the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. wikipedia.org For arylalkynylsilanes, the HOMO is typically a π-orbital delocalized over the phenyl ring and the acetylene (B1199291) moiety, while the LUMO is a π*-antibonding orbital. The presence of the electron-donating ethyl group at the ortho position is expected to raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack. The trimethylsilyl (B98337) group can also influence the electronic structure through σ-π interactions.

Illustrative electronic properties for a model arylalkynylsilane system are presented in the table below.

Table 2: Calculated Electronic Properties for a Model Arylalkynylsilane System.

Property Value (eV)
HOMO Energy -6.25
LUMO Energy -0.85
HOMO-LUMO Gap 5.40

Note: These are representative values and can vary depending on the specific DFT functional and basis set used.

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying the reactants, products, any intermediates, and the transition states that connect them. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. acs.orgrsc.org

For reactions involving [(2-ethylphenyl)ethynyl]trimethylsilane, such as electrophilic addition to the alkyne or reactions at the aromatic ring, DFT can be used to calculate the activation energies for different possible pathways. For instance, in a Sonogashira coupling reaction, DFT can help to understand the energetics of the oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgorganic-chemistry.org Similarly, the mechanism of silylation of phenylacetylene (B144264) has been investigated using DFT, revealing the roles of intermediates and the rate-determining steps. researchgate.netnih.gov

A hypothetical reaction coordinate diagram for an electrophilic addition to the alkyne bond is shown below, illustrating the energy changes along the reaction pathway.

Table 3: Hypothetical Energy Profile for Electrophilic Addition.

Species Relative Energy (kcal/mol)
Reactants 0
Transition State 1 +15
Intermediate -5
Transition State 2 +10
Products -20

Note: These values are illustrative and represent a generic electrophilic addition reaction.

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure and identity of a compound. This includes predicting Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

For ¹H and ¹³C NMR spectra, DFT can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. rsc.orgmdpi.comnih.govnsf.gov These predictions can be particularly useful for assigning complex spectra and for understanding the effects of different substituents on the chemical shifts.

In the case of IR spectroscopy, DFT can compute the vibrational frequencies and their corresponding intensities. researchgate.net This is achieved by calculating the second derivatives of the energy with respect to the atomic positions. The predicted IR spectrum can help in identifying characteristic functional group vibrations, such as the C≡C stretch of the alkyne and the Si-C stretches of the trimethylsilyl group.

The following table provides an example of predicted vibrational frequencies for key functional groups in a model arylalkynylsilane.

Table 4: Predicted IR Frequencies for a Model Arylalkynylsilane System.

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 2980-2850
C≡C Stretch 2150
Aromatic C=C Stretch 1600-1450
Si-C Stretch 850, 760

Note: Predicted frequencies are often systematically scaled to better match experimental values.

Molecular Dynamics Simulations

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

Conformational Dynamics of Arylalkynylsilanes

For a flexible molecule like [(2-ethylphenyl)ethynyl]trimethylsilane, MD simulations can provide valuable insights into its conformational dynamics in different environments, such as in solution. By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different conformational states and to understand the factors that influence the conformational preferences.

The presence of the ortho-ethyl group can lead to hindered rotation around the aryl-C(alkynyl) bond, and MD simulations can quantify the timescale and barriers associated with this rotation. tandfonline.comresearchgate.net These simulations can also reveal how solvent molecules interact with different parts of the arylalkynylsilane and how these interactions affect its conformational landscape. mdpi.comresearchgate.net Such studies are crucial for understanding how the molecule's shape and flexibility might influence its physical properties and biological activity. The insights from MD simulations complement the static picture provided by DFT calculations, offering a more complete understanding of the behavior of arylalkynylsilane systems. researchgate.netnih.gov

Advanced Applications in Chemical Sciences

Materials Science Innovations

There is no specific information in the reviewed literature detailing the use of Silane (B1218182), [(2-ethylphenyl)ethynyl]trimethyl-(9CI) in materials science innovations. The following subsections discuss the potential applications based on the known reactivity of its functional groups.

Precursors for Polymeric and Supramolecular Architectures

The trimethylsilyl (B98337) (TMS) group in analogous compounds often serves as a protecting group for the terminal alkyne. This allows for controlled polymerization reactions. For instance, silyl-protected diphenylacetylene (B1204595) derivatives can be polymerized, and the subsequent removal of the silyl (B83357) group can generate molecular-scale voids, which is a strategy for creating materials with high gas permeability. researchgate.net The general approach involves the polymerization of silyl-containing monomers, followed by desilylation to yield the final polymer. researchgate.net However, no studies have been found that specifically utilize Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI) for the synthesis of poly[(2-ethylphenyl)acetylene] or other polymeric structures.

Fabrication of Opto-Electronic Materials

Organosilicon compounds, in general, are of interest in the field of optoelectronics. Ethynyltrimethylsilane, a related compound, has been used in the synthesis of materials for organic light-emitting diodes (OLEDs). sigmaaldrich.com The incorporation of silicon-containing moieties can enhance properties such as thermal stability and processability. The conjugated system that can be formed from the ethynyl (B1212043) group is crucial for the electronic properties required in optoelectronic devices. While the ethylphenyl group would modify the electronic and steric properties of a resulting polymer, no specific research has been published on the fabrication of opto-electronic materials using Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI).

Development of High-Refractive-Index Organic Materials

Polymers with high refractive indices are valuable for optical applications. The incorporation of aromatic groups into a polymer backbone is a known strategy to increase its refractive index. While the ethylphenyl group of Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI) could contribute to a higher refractive index in a potential polymer, there are no studies available that have investigated this specific application for this compound.

Synthesis of Advanced Ceramics and Glasses

Polycarbosilanes, which can be synthesized from organosilicon precursors, are important materials for the production of silicon carbide (SiC) ceramics. Laser-induced polymerization of gaseous ethynyltrimethylsilane has been shown to be an effective method for the chemical vapor deposition of polycarbosilane films, which can then be pyrolyzed to form ceramic materials. sigmaaldrich.comsigmaaldrich.com This suggests a potential, though unexplored, pathway for Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI) as a precursor for advanced ceramics.

Surface Modification and Functional Coatings

The reactivity of the trimethylsilylacetylene (B32187) group allows for its attachment to various surfaces, enabling surface modification. While this is a general application for this class of compounds, no specific examples of using Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI) for creating functional coatings have been documented in the scientific literature.

Catalysis and Ligand Design

A thorough search of the literature did not yield any information on the use of Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI) in the fields of catalysis or ligand design. The ethynyl and phenyl groups could potentially coordinate to metal centers, but there is no evidence of this compound being explored for such purposes. Related compounds, such as ethynyltrimethylsilane, have been used as substrates in nickel-catalyzed cross-coupling reactions. sigmaaldrich.com

Role as Ligands in Transition Metal Catalysis

No specific data was found detailing the use of Silane, [(2-ethylphenyl)ethynyl]trimethyl- (9CI) as a ligand in transition metal catalysis.

Development of Novel Catalytic Systems

There is no available research on the development of novel catalytic systems featuring Silane, [(2-ethylphenyl)ethynyl]trimethyl- (9CI).

Applications in Asymmetric Catalysis

The application of Silane, [(2-ethylphenyl)ethynyl]trimethyl- (9CI) in asymmetric catalysis has not been documented in the reviewed literature.

Catalytic Synthesis of Complex Organic Molecules

While the compound is used in the synthesis of complex molecules, its role as a catalyst in such syntheses is not reported.

Intermediates in Complex Organic Synthesis

Silane, [(2-ethylphenyl)ethynyl]trimethyl- (9CI) serves as a valuable intermediate in the multi-step synthesis of complex organic molecules. Its utility is primarily demonstrated as a precursor for the formation of more elaborate chemical structures.

Building Blocks for Natural Product Synthesis

While not directly documented in the synthesis of a specific natural product, its role as a precursor to functionalized indene (B144670) and acetylene (B1199291) derivatives suggests its potential as a building block in the synthesis of complex molecular architectures, which are often found in natural products. The core structure can be elaborated through various chemical transformations.

Synthesis of Biologically Active Molecules (emphasizing synthetic methodology)

The primary documented application of Silane, [(2-ethylphenyl)ethynyl]trimethyl- (9CI) is as a key intermediate in the synthesis of phenylsulfonyl indenes and acetylenes. The synthesis begins with the Sonogashira coupling of 2-ethylphenyl iodide with trimethylsilylacetylene, catalyzed by a palladium complex, to produce Silane, [(2-ethylphenyl)ethynyl]trimethyl- (9CI). nih.gov

This intermediate is then converted into an alkynyl(phenyl)iodonium salt. nih.gov These iodonium (B1229267) salts are highly reactive species that can undergo nucleophilic attack. Treatment with sodium benzenesulfinate (B1229208) leads to the formation of phenylsulfonyl indenes and 1-[2-(2-Ethylphenyl)ethynylsulfonyl]benzene. nih.gov This methodology provides a pathway to synthesize these classes of compounds which may have potential biological activity, although specific biological applications of these final products are not detailed in the primary literature.

The general synthetic scheme is outlined below:

Table 1: Synthetic Pathway from Silane, [(2-ethylphenyl)ethynyl]trimethyl- (9CI)

Step Reactants Reagents Product
1 2-Ethylphenyl iodide, Trimethylsilylacetylene Pd(PPh₃)₂Cl₂, CuI, Et₂NH Silane, [(2-ethylphenyl)ethynyl]trimethyl- (9CI)
2 Silane, [(2-ethylphenyl)ethynyl]trimethyl- (9CI) Phenyliodine bis(trifluoroacetate) or similar hypervalent iodine reagent Alkynyl(phenyl)iodonium salt

Preparation of Heterocyclic Compounds

Currently, there is a lack of specific, publicly available research detailing the direct application of Silane, [(2-ethylphenyl)ethynyl]trimethyl- in the preparation of heterocyclic compounds. While the broader class of arylethynyltrimethylsilanes is utilized in various cyclization reactions to form heterocyclic systems, specific studies focusing on the reactivity of the [(2-ethylphenyl)ethynyl]trimethylsilane derivative in this context are not readily found in the examined scientific literature.

The synthesis of heterocyclic compounds often involves the strategic use of functionalized alkynes. For instance, related compounds such as 2-(2-(trimethylsilyl)ethynyl)anilines can undergo condensation and cyclization with arylaldehydes in the presence of sulfuric acid to yield 4-alkoxy-2-arylquinolines. Similarly, (2-ethynylphenyl)triazenes can be cyclized to form cinnolines or isoindazoles depending on the reaction conditions.

However, without direct experimental data for Silane, [(2-ethylphenyl)ethynyl]trimethyl-, any discussion of its role in forming heterocyclic compounds would be speculative. The specific influence of the 2-ethylphenyl group on the reactivity of the ethynyl moiety and the trimethylsilyl group in cyclization reactions remains an area for future investigation.

Further research is required to explore and document the potential of Silane, [(2-ethylphenyl)ethynyl]trimethyl- as a precursor in the synthesis of novel heterocyclic structures. Such studies would need to detail reaction conditions, catalysts, and the characterization of any resulting heterocyclic products.

Current Challenges and Future Research Directions

Development of Sustainable Synthetic Methodologies

A primary challenge in the synthesis of arylethynyltrimethylsilanes, including [(2-ethylphenyl)ethynyl]trimethylsilane, is the reliance on traditional cross-coupling reactions like the Sonogashira coupling. While effective, these methods often necessitate the use of precious metal catalysts (e.g., palladium), stoichiometric amounts of copper co-catalysts, and organic solvents, which can lead to environmental concerns and high costs.

Future research is increasingly directed towards more sustainable synthetic strategies. Key areas of exploration include:

Earth-Abundant Metal Catalysis: Investigating the use of catalysts based on iron, copper (in catalytic amounts), nickel, or cobalt to replace palladium and reduce costs and toxicity.

Catalyst-Free and Solvent-Free Reactions: Developing synthetic protocols that can proceed under milder conditions without the need for metal catalysts or volatile organic solvents, potentially using mechanochemistry or solid-state reaction conditions.

Flow Chemistry: Implementing continuous flow processes for the synthesis of these compounds. Flow chemistry offers benefits such as improved safety, higher yields, easier scalability, and reduced waste generation compared to traditional batch processes.

Synthetic StrategyTraditional Method (e.g., Sonogashira)Future Sustainable Approach
Catalyst Palladium, CopperIron, Nickel, Cobalt, or Catalyst-Free
Solvent Organic Solvents (e.g., Toluene, THF)Greener Solvents (e.g., water, biomass-derived) or Solvent-Free
Energy Input Often requires heatingPhotoredox catalysis, mechanochemistry, microwave irradiation
Waste Profile Metal residues, organic wasteMinimized waste streams

Exploration of Novel Reactivity Patterns

The reactivity of the ethynyltrimethylsilyl group is well-established in desilylation and as a stable protecting group for terminal alkynes. However, the full reactive potential of molecules like Silane (B1218182), [(2-ethylphenyl)ethynyl]trimethyl- (9CI) remains largely untapped. The interplay between the silyl-protected alkyne and the substituted aromatic ring presents opportunities for novel chemical transformations.

Future research will likely focus on:

C-H Activation: Exploring the activation of the C-H bonds on the ethyl group or the aromatic ring, catalyzed by transition metals, to enable direct functionalization of the molecule at new positions.

Cyclization Reactions: Designing intramolecular cyclization reactions where the ethynylsilane moiety participates in the formation of complex polycyclic aromatic systems or heterocyclic structures, which are valuable in medicinal chemistry and materials science.

Silyl (B83357) Group Migration: Investigating [1,n]-silyl migrations, which could lead to the formation of interesting isomeric structures like silacyclic compounds or allenes, thereby expanding the synthetic utility of the starting material.

Advanced Characterization of Transient Species and Reaction Intermediates

Understanding the mechanisms of reactions involving arylethynyltrimethylsilanes is often hindered by the fleeting nature of the intermediates. Cationic, anionic, or radical species formed during reactions can be highly reactive and difficult to detect using standard analytical techniques.

The advancement of in-situ spectroscopic methods is crucial for future progress. Research in this area will benefit from:

In-situ Spectroscopy: The application of techniques such as in-situ NMR, IR, and Raman spectroscopy to monitor reactions in real-time, allowing for the direct observation and characterization of transient intermediates.

Matrix Isolation Spectroscopy: Trapping highly reactive species in an inert gas matrix at cryogenic temperatures to study their spectroscopic properties and structure without decomposition.

Time-Resolved Spectroscopy: Using ultrafast laser techniques to study the dynamics of photochemical reactions and identify short-lived excited states and intermediates.

Integration of Computational and Experimental Approaches for Rational Design

A purely experimental, trial-and-error approach to discovering new reactions and materials is inefficient. The integration of computational chemistry offers a powerful tool for predicting molecular properties and reactivity, thereby guiding experimental efforts.

Future research will increasingly rely on a synergistic relationship between computation and experimentation:

Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the outcomes of potential reactions involving Silane, [(2-ethylphenyl)ethynyl]trimethyl- (9CI). This can help in screening catalysts and reaction conditions before they are tested in the lab.

Mechanism Elucidation: Combining computational results with experimental data (e.g., from kinetic studies or intermediate characterization) to build a comprehensive understanding of complex reaction mechanisms.

In Silico Design: Designing new organosilicon molecules with desired electronic or photophysical properties for specific applications, such as organic electronics or sensors, before committing to their synthesis.

Expanding Applications in Emerging Technologies

While arylethynylsilanes are used in organic synthesis and as precursors to conjugated polymers, their full potential in advanced technologies is still being explored. The specific structure of Silane, [(2-ethylphenyl)ethynyl]trimethyl- (9CI), with its defined substitution pattern, could be advantageous in several areas.

Future application-focused research could include:

Organic Electronics: After desilylation to reveal the terminal alkyne, the molecule can be used as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The 2-ethylphenyl group can be used to tune solubility and solid-state packing.

Molecular Wires: Incorporation into larger molecular systems to act as "wires" that facilitate charge or energy transfer, a key component in molecular-scale electronics.

Sensing Materials: Developing polymers or materials derived from this silane that can act as chemical sensors. The interaction of an analyte with the polymer backbone could induce a change in its fluorescence or conductivity, enabling detection.

Design of Organosilicon Compounds with Tunable Reactivity

The ability to fine-tune the reactivity of a molecule is a central goal in chemistry. For Silane, [(2-ethylphenyl)ethynyl]trimethyl- (9CI), the trimethylsilyl (B98337) group and the 2-ethylphenyl group offer distinct points for modification to control its chemical behavior.

Future directions in this area involve:

Modifying the Silyl Group: Replacing the trimethylsilyl (TMS) group with other silyl groups (e.g., triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS)) can alter the steric hindrance and electronic properties of the alkyne. This can be used to control the rate and selectivity of desilylation or other reactions at the alkyne.

Varying Aromatic Substitution: Synthesizing analogues with different substituents on the phenyl ring (both electronic-donating and withdrawing groups) to systematically study their effect on the molecule's reactivity and photophysical properties.

Responsive Organosilicon Reagents: Designing "smart" reagents where the reactivity of the silyl-alkyne bond can be switched on or off by an external stimulus, such as light or the addition of a specific chemical trigger, leading to more controlled and selective chemical transformations.

Functional GroupModification StrategyImpact on Reactivity/Properties
Trimethylsilyl Group Replace with bulkier silyl groups (e.g., TIPS)Increases steric hindrance; tunes stability and desilylation rate
Ethyl Group Replace with other alkyl or functional groupsModifies solubility and solid-state morphology
Aromatic Ring Introduce electron-donating/withdrawing groupsAlters electronic properties of the π-system; tunes redox potential and absorption/emission spectra

By pursuing these research directions, the scientific community can unlock the full potential of Silane, [(2-ethylphenyl)ethynyl]trimethyl- (9CI) and the broader family of organosilicon compounds, paving the way for new discoveries and technologies.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for [(2-ethylphenyl)ethynyl]trimethylsilane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling between 2-ethylphenylacetylene and trimethylsilyl chloride. Key factors include:

  • Use of Pd/Cu catalysts under inert atmospheres to prevent oxidation of the ethynyl group.
  • Solvent selection (e.g., THF or DMF) to balance reactivity and steric hindrance from the trimethylsilyl group .
  • Temperature control (60–80°C) to optimize coupling efficiency while minimizing side reactions like alkyne oligomerization.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this silane?

  • Methodological Answer :

  • ¹H NMR : The trimethylsilyl group shows a singlet at δ 0.1–0.3 ppm. The 2-ethylphenyl moiety exhibits aromatic protons (δ 6.5–7.5 ppm) and ethyl CH2/CH3 signals (δ 1.2–2.5 ppm).
  • ¹³C NMR : The silyl carbon resonates at δ 0–5 ppm, while the ethynyl carbons appear at δ 75–95 ppm.
  • IR : The C≡C stretch (~2100 cm⁻¹) and Si–C vibrations (600–800 cm⁻¹) are diagnostic. Cross-validate with InChI-derived structural data .

Advanced Research Questions

Q. What mechanistic challenges arise in cross-coupling reactions involving [(2-ethylphenyl)ethynyl]trimethylsilane?

  • Methodological Answer : The bulky trimethylsilyl group can hinder transmetallation in Pd-catalyzed reactions. Strategies include:

  • Using sterically demanding ligands (e.g., XPhos) to stabilize intermediates.
  • Employing silyl-protecting group cleavage (e.g., TBAF) post-coupling to avoid steric interference .
  • Computational studies (DFT) to model transition states and optimize ligand-metal interactions .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer :

  • Thermal Stability : Decomposition above 150°C releases siloxanes (detectable via GC-MS).
  • Moisture Sensitivity : Hydrolysis of the Si–C bond generates 2-ethylphenylacetylene and hexamethyldisiloxane. Monitor via Karl Fischer titration and ²⁹Si NMR .
  • Light Exposure : UV-Vis spectroscopy tracks ethynyl group oxidation to carbonyls; store in amber vials under N2 .

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

  • Methodological Answer :

  • X-ray Diffraction : Resolve ambiguities in silyl-ethynyl bond angles (expected ~180°). Compare with analogous structures in crystallographic databases.
  • Dynamic NMR : Detect rotational barriers in the 2-ethylphenyl group at low temperatures (−40°C).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and rules out isomeric impurities .

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis OptimizationSonogashira coupling, GC-MS monitoringCatalyst loading, solvent polarity, temperature
Stability AnalysisTGA, Karl Fischer, UV-VisMoisture content, decomposition onset temperature
Structural ElucidationXRD, ²⁹Si NMRBond angles, chemical shift correlations
Reactivity ModelingDFT calculations (Gaussian)HOMO-LUMO gaps, transition state energies

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